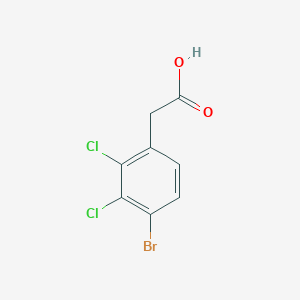

2-(4-Bromo-2,3-dichlorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromo-2,3-dichlorophenyl)acetic acid” is an organic compound with a molecular weight of 283.94 . It is a derivative of phenylacetic acid containing bromine and chlorine atoms .

Synthesis Analysis

The synthesis of this compound could involve various methods. One possible method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of hydrazine to form a hydrazone derivative .

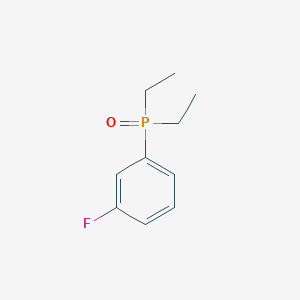

Molecular Structure Analysis

The IUPAC name of this compound is “2-bromo-2-(3,4-dichlorophenyl)acetic acid” and its InChI code is "1S/C8H5BrCl2O2/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7H,(H,12,13)" . This indicates the presence of bromine, chlorine, and acetic acid groups in the molecule.

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments . It can also react with sodium tetraphenylborate to form other derivatives .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.94 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Environmental Persistence and Toxicology

- Global Trends in Herbicide Toxicity Studies: Research has shown that 2,4-D, a structurally similar compound to 2-(4-Bromo-2,3-dichlorophenyl)acetic acid, is widely used in agricultural and urban activities for pest control. Studies emphasize the importance of understanding the toxicology and mutagenicity of such herbicides due to their direct or indirect release into natural environments. The United States leads in publication output on this topic, indicating a concentrated effort towards understanding occupational risks, neurotoxicity, and resistance to herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).

Detection and Measurement Techniques

- Herbicide Detection Sensor Systems: Innovations in sensor technology have led to the development of systems for detecting herbicides like 2,4-D in the environment. A study introduced a sensor based on molecularly imprinted polymers and electrochemical detection, indicating the potential for creating cheap, disposable sensors for rapid determination of herbicide concentrations, thus aiding in environmental monitoring and protection (Kröger, Turner, Mosbach, & Haupt, 1999).

Biological Impact and Phytoremediation

Effects on Human Dental Pulp Stem Cells

Research on 2,4-D has demonstrated its potential to cause oxidative stress and apoptosis in human dental pulp stem cells at high concentrations. This hormetic response underscores the need for careful evaluation of herbicide exposure levels to mitigate adverse biological effects (Mahmoudinia, Niapour, Ghasemi Hamidabadi, & Mazani, 2019).

Bacterial Endophyte-Enhanced Phytoremediation

A study highlighted the application of bacterial endophytes to enhance the phytoremediation capabilities of plants, specifically for removing 2,4-D from contaminated environments. This approach suggests a viable strategy for reducing herbicide residues in crops and contaminated soil, presenting an avenue for bioremediation projects (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).

Molecular Interaction and Degradation Studies

- Mechanism of Action as a Herbicide: Research on 2,4-D's molecular action mode as a herbicide revealed its mimicry of natural auxin, causing abnormal growth and plant death in dicots. Understanding the physiological processes and molecular interactions under herbicide treatment provides insights into developing more effective and selective herbicidal agents (Song, 2014).

properties

IUPAC Name |

2-(4-bromo-2,3-dichlorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWVVFITEVWIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2585726.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)

![6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2585730.png)

![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585734.png)

![(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2585736.png)

![4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2585740.png)

![Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2585742.png)

![4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2585744.png)

![N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2585748.png)